molecular formula C10H16O3 B14197873 Cyclohexanecarboxylic acid, 3,6-dimethyl-2-oxo-, methyl ester CAS No. 834900-78-6

Cyclohexanecarboxylic acid, 3,6-dimethyl-2-oxo-, methyl ester

Cat. No.: B14197873
CAS No.: 834900-78-6
M. Wt: 184.23 g/mol
InChI Key: OFAUXSSKVSWFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, 3,6-dimethyl-2-oxo-, methyl ester is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with methanol, and the cyclohexane ring is substituted with two methyl groups and an oxo group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 3,6-dimethyl-2-oxo-, methyl ester can be synthesized through several methods. One common method involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the oxidation of 3,6-dimethylcyclohexanone followed by esterification. The oxidation can be performed using oxidizing agents such as potassium permanganate or chromium trioxide. The resulting 3,6-dimethyl-2-oxocyclohexanecarboxylic acid is then esterified with methanol to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 3,6-dimethyl-2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

    Substitution: Products include various esters and amides.

Scientific Research Applications

Cyclohexanecarboxylic acid, 3,6-dimethyl-2-oxo-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 3,6-dimethyl-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The oxo group can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Cyclohexanecarboxylic acid, 3,6-dimethyl-2-oxo-, methyl ester can be compared with other similar compounds such as:

    Cyclohexanecarboxylic acid, methyl ester: Lacks the dimethyl and oxo substitutions, resulting in different chemical properties and reactivity.

    Cyclohexanecarboxylic acid, 3,6-dimethyl-2-oxo-: The non-esterified form of the compound, which has different solubility and reactivity characteristics.

    Cyclohexanecarboxylic acid, 3,6-dimethyl-2-hydroxy-, methyl ester: The hydroxyl derivative, which has different chemical and biological properties.

The unique combination of the ester, dimethyl, and oxo groups in this compound imparts distinct chemical properties that make it valuable for specific applications in research and industry.

Properties

CAS No.

834900-78-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 3,6-dimethyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-6-4-5-7(2)9(11)8(6)10(12)13-3/h6-8H,4-5H2,1-3H3

InChI Key

OFAUXSSKVSWFBT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.